molecular formula C8H8O2 B1590290 3-Hydroxy-5-methylbenzaldehyde CAS No. 60549-26-0

3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290
CAS No.: 60549-26-0
M. Wt: 136.15 g/mol
InChI Key: BTLHCFVCIGAAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O2 . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 5-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of 5-methylbenzaldehyde. This process typically employs catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions. The reaction is carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Hydroxy-5-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylbenzaldehyde involves its interaction with cellular redox systems. As a redox-active compound, it can disrupt cellular antioxidation systems, leading to oxidative stress in cells. This disruption can inhibit the growth of certain fungi and cancer cells by destabilizing their redox homeostasis . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-methylbenzaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLHCFVCIGAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485187
Record name 3-Hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60549-26-0
Record name 3-Hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methylbenzaldehyde
Reactant of Route 3
3-Hydroxy-5-methylbenzaldehyde
Reactant of Route 4
3-Hydroxy-5-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-5-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-5-methylbenzaldehyde
Customer
Q & A

Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?

A1: this compound serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].

Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?

A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.